molecular formula C18H25NO2 B262595 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

カタログ番号 B262595
分子量: 287.4 g/mol
InChIキー: DPPCKTKWWFYQEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide, also known as CYT387, is a potent and selective inhibitor of Janus Kinase (JAK) 1 and 2. It was developed by Cytopia Research, which is now known as Celgene Corporation. CYT387 has shown promising results in preclinical and clinical studies for the treatment of myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET).

作用機序

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide exerts its therapeutic effects by selectively inhibiting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway is involved in the regulation of hematopoiesis and immune function. Dysregulation of this pathway has been implicated in the development of MPNs. By inhibiting JAK1 and JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide blocks the downstream activation of STATs, leading to the inhibition of cytokine signaling and the suppression of MPN cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of JAK1 and JAK2 phosphorylation, the suppression of cytokine signaling, and the induction of apoptosis in MPN cells. N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has also been shown to reduce fibrosis and inflammation in preclinical models of MPNs.

実験室実験の利点と制限

One of the major advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide for lab experiments is its selectivity for JAK1 and JAK2. This allows for more precise targeting of the JAK-STAT pathway and reduces the potential for off-target effects. However, one limitation of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is its relatively short half-life, which may require frequent dosing in lab experiments.

将来の方向性

There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide. One potential direction is the investigation of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide in combination with other therapies, such as ruxolitinib, which is currently the only FDA-approved therapy for PMF. Another direction is the exploration of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide in other hematological malignancies, such as acute myeloid leukemia (AML) and lymphoma. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide in clinical settings.

合成法

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with cyclohexene to form 4-methoxycyclohexa-2,5-dien-1-one. This intermediate is then reacted with ethylamine to form N-ethyl-4-methoxycyclohexa-2,5-dien-1-imine, which is subsequently reacted with 3-(4-bromophenyl)propanoic acid to form N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide.

科学的研究の応用

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in MPNs. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been shown to inhibit the growth and proliferation of MPN cells, induce apoptosis, and reduce fibrosis. In clinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has demonstrated significant improvements in spleen size, symptom burden, and quality of life in patients with PMF.

特性

製品名

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

分子式

C18H25NO2

分子量

287.4 g/mol

IUPAC名

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H25NO2/c1-21-17-10-7-16(8-11-17)9-12-18(20)19-14-13-15-5-3-2-4-6-15/h5,7-8,10-11H,2-4,6,9,12-14H2,1H3,(H,19,20)

InChIキー

DPPCKTKWWFYQEW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2

正規SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。